molecular formula C30H41N3O10 B12758653 Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester CAS No. 129230-01-9

Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Cat. No.: B12758653
CAS No.: 129230-01-9
M. Wt: 603.7 g/mol
InChI Key: SOMBNBNRGKHTPF-UHFFFAOYSA-N
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Description

Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is a complex organic compound with a unique structure that includes a piperazine ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.

    Introduction of Trimethoxybenzoyl Groups: The trimethoxybenzoyl groups are introduced via acylation reactions using trimethoxybenzoic acid derivatives and suitable coupling agents.

    Esterification: The final step involves the esterification of the carbamic acid with the piperazine derivative, using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the ester and amide functionalities, converting them to alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways would depend on the specific biological context but could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-cyanopropoxy)-, 1,1-dimethylethyl ester
  • Carbamic acid, [ (1R)-1- (hydroxymethyl)-1-methylpropyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [ (1R)-1-methyl-2- (nitrooxy)ethyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (1,1-dimethylethyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is unique due to its combination of a piperazine ring with multiple methoxybenzoyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

129230-01-9

Molecular Formula

C30H41N3O10

Molecular Weight

603.7 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-tert-butylcarbamate

InChI

InChI=1S/C30H41N3O10/c1-30(2,3)31-29(36)43-17-20-16-32(27(34)18-12-21(37-4)25(41-8)22(13-18)38-5)10-11-33(20)28(35)19-14-23(39-6)26(42-9)24(15-19)40-7/h12-15,20H,10-11,16-17H2,1-9H3,(H,31,36)

InChI Key

SOMBNBNRGKHTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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